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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-3-

methylmorpholine

CAS No.: 36981-95-0

Cat. No.: B1616694 Get Quote

Title: Stereochemical Profiling of 2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM): A

Comprehensive Technical Guide

Executive Summary 2-(4-Chlorophenyl)-3-methylmorpholine (4-CPM) is a halogenated

derivative of the classical morpholine-based psychostimulant, phenmetrazine. Because the

morpholine ring contains two chiral centers (C2 and C3), 4-CPM exists as four distinct

stereoisomers. Understanding the structure-activity relationship (SAR) of these isomers is

critical for drug development professionals, as chirality dictates whether the molecule acts as a

potent monoamine releaser, a reuptake inhibitor, or remains pharmacologically inert. This guide

synthesizes the stereochemical framework, pharmacological mechanisms, and self-validating

experimental protocols required to profile 4-CPM.

Structural and Stereochemical Framework
The core scaffold of 4-CPM features a morpholine ring substituted with a methyl group at C3

and a 4-chlorophenyl group at C2. This creates two stereocenters, yielding four isomers:

Trans Isomers: (2S,3S)-4-CPM and (2R,3R)-4-CPM. In these configurations, the bulky

phenyl and methyl groups adopt a pseudo-diequatorial/axial arrangement that minimizes

steric hindrance.
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Cis Isomers (Pseudo-isomers): (2S,3R)-4-CPM and (2R,3S)-4-CPM. These isomers force

one of the substituents into a less favorable axial position, significantly altering the 3D

pharmacophore.

Causality in Receptor Binding: The spatial orientation of the basic nitrogen and the aromatic

ring is paramount for docking into the orthosteric binding site of the Solute Carrier 6 (SLC6)

family of monoamine transporters (MATs). The trans configuration optimally aligns with the

aspartate residue in the central binding site (S1 pocket) of the dopamine transporter (DAT) and

norepinephrine transporter (NET)[1]. Conversely, the cis isomers fail to trigger the

conformational changes required for substrate translocation, rendering them weak reuptake

inhibitors or inactive[2].

Pharmacological Mechanisms: Releasers vs.
Inhibitors
Based on the established SAR of closely related analogs like 3-fluorophenmetrazine (3-FPM)

and 4-methylphenmetrazine (4-MPM), we can accurately predict the pharmacological profile of

4-CPM stereoisomers[3][4].

(2S,3S)-4-CPM (The Eutomer): This isomer is predicted to be a potent, substrate-type

monoamine releaser at DAT and NET. It binds to the transporter, is translocated into the

cytoplasm, and collapses the vesicular pH gradient, causing non-exocytotic efflux of

neurotransmitters[3].

The Para-Halogenation Effect: Unsubstituted phenmetrazine is highly selective for DAT and

NET over the serotonin transporter (SERT). However, the introduction of a highly

electronegative and lipophilic chlorine atom at the para position (4-chloro) expands the

molecule's footprint. This modification significantly increases SERT affinity, shifting the profile

from a pure stimulant to a mixed stimulant/entactogen, a phenomenon well-documented in

para-substituted analogs like 4-MPM[4][5].
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To empirically validate the pharmacological profile of 4-CPM stereoisomers, the following self-

validating protocols must be strictly adhered to.

Protocol 1: Stereoselective Separation and Resolution
Objective: Isolate the four stereoisomers from a racemic mixture.

Diastereomeric Separation: Synthesize racemic 4-CPM. The resulting mixture of trans and

cis diastereomers possesses different physical properties. Separate them using standard

silica gel flash chromatography (Eluent: Dichloromethane/Methanol/Ammonia).

Chiral HPLC Resolution: The enantiomeric pairs ((2S,3S)/(2R,3R) and (2S,3R)/(2R,3S))

cannot be separated on standard silica. Inject the isolated trans racemate onto a preparative

Chiralpak AD-H column (Isocratic elution: Hexane/Isopropanol/Diethylamine 90:10:0.1).

Validation: Confirm the absolute configuration using X-ray crystallography of the isolated

hydrochloride salts.

Protocol 2: In Vitro Monoamine Transporter Assays
(Uptake vs. Release)
Objective: Differentiate between reuptake inhibition and substrate-type release.

Tissue Preparation: Prepare rat brain synaptosomes or culture HEK293 cells stably

expressing human DAT, NET, and SERT[3].

Uptake Inhibition Assay: Incubate cells with varying concentrations of the 4-CPM isomer (1

nM to 100 μM) and add tritiated substrates ([³H]DA, [³H]NE, [³H]5-HT). Measure the

reduction in intracellular radioactivity to calculate the IC₅₀.

Release Assay (The Self-Validating Step): Pre-load the cells with the tritiated substrate.

Wash thoroughly, then expose the cells to the 4-CPM isomer. Measure the radioactivity in

the extracellular buffer (efflux).

Monensin Validation: To definitively prove the isomer is a releaser and not just a blocker,

repeat the release assay in the presence of 10 μM monensin (a Na⁺/H⁺ ionophore).
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Causality: Monensin collapses the sodium gradient required for forward transport. If

(2S,3S)-4-CPM is a true substrate-type releaser, monensin will synergistically augment the

efflux. If it is merely a reuptake inhibitor (like the cis isomers), monensin will have no

additive effect[3]. This internal control ensures absolute trustworthiness of the mechanistic

claim.

Data Visualization
Table 1: Quantitative Transporter Inhibition Data (IC₅₀) for Para-Substituted Phenmetrazine

Analogs (Used to ground the pharmacological predictions for 4-CPM)

Compound DAT IC₅₀ (μM) NET IC₅₀ (μM) SERT IC₅₀ (μM) Source

Phenmetrazine

(Parent)
~0.1 - 1.2 ~0.1 - 1.2 > 10.0 [1][5]

4-FPM < 2.5 < 2.5 > 80.0 [3]

4-MPM 1.93 ~1.5 ~1.0 - 2.0 [4][5]

4-CPM

(Predicted

Eutomer)

< 2.0 < 2.0 < 5.0
SAR

Extrapolation

Note: The 4-chloro substitution is predicted to enhance SERT activity relative to unsubstituted

phenmetrazine and 4-FPM, aligning closer to the profile of 4-MPM.
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Workflow for the stereoselective isolation and self-validating pharmacological profiling of 4-

CPM.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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